![molecular formula C15H31NO7P2 B132686 Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate CAS No. 116057-57-9](/img/structure/B132686.png)
Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate
Overview
Description
Farnesyl pyrophosphate is an intermediate in the HMG-CoA reductase pathway and used in the biosynthesis of terpenes, terpenoids, and sterols. It also serves as a donor in post-translational isoprenylation of proteins. FPP has been identified as an antagonist of P2Y12 receptors (IC50 = 45 μM), attenuating platelet aggregation. It has also been shown to regulate adipocyte function as an endogenous PPARγ agonist. Additionally, because of a flexible hydrocarbon chain that enables different conformations, FPP is a promiscuous ligand for a subset of nuclear receptors.
Scientific Research Applications
Synthesis and Chemical Applications : One study focused on synthesizing novel phosphate derivatives by phosphorylation reactions. This synthesis showed promising applications in enhancing thermal stability and flame retardant properties in various compounds, suggesting potential uses in material sciences (Zheng et al., 2014).
Ligand in Catalytic Reactions : Another research explored using a cyclic hydrogen phosphate as a chiral ligand in palladium-catalyzed hydroxycarbonylation of styrene. This implies its utility in facilitating specific chemical reactions, which could be beneficial in pharmaceutical and chemical manufacturing processes (Jiang et al., 2004).
Flame Retardant Applications : A study synthesized flame-retardant phosphaphenanthrene derivatives with high phosphorus content, indicating its application in enhancing fire safety in various materials (Yu, 2002).
Biomedical Applications : In the field of biomedical research, a study reported the preparation of activated carbons with high surface acidity and microporosity, useful in medical applications such as drug delivery systems or biomedical implants (Liu et al., 2013).
Organic Synthesis : The synthesis of novel phosphorus-containing compounds for potential use in organic synthesis was investigated in another study, showing the diversity of chemical reactions and products that can be obtained using these phosphates (Ali et al., 2019).
Material Science : Research on synthesizing a novel caged bicyclic phosphate flame retardant highlighted its potential application in improving the fire resistance of materials (Yu, 2002).
Mechanism of Action
Target of Action
Farnesyl Pyrophosphate (FPP), also known as Farnesyl Pyrophosphate Triammonium Salt or Triazanium, primarily targets the P2Y12 receptors and acts as an antagonist . It has also been identified as an endogenous PPARγ agonist . These targets play a crucial role in platelet aggregation and adipocyte function regulation .
Mode of Action
FPP interacts with its targets by attenuating platelet aggregation and regulating adipocyte function . It serves as a donor in post-translational isoprenylation of proteins . This interaction results in changes in the function of these proteins, affecting various cellular processes.
Biochemical Pathways
FPP is an intermediate in the HMG-CoA reductase pathway . It is used in the biosynthesis of terpenes, terpenoids, and sterols . It also serves as a donor in post-translational isoprenylation of proteins . The affected pathways and their downstream effects include cholesterol homeostasis, cell signaling, and protein prenylation .
Pharmacokinetics
It is known that fpp is an intracellular molecule that plays a role in various biochemical pathways . Its bioavailability is likely to be influenced by these pathways and the cellular environment.
Result of Action
The action of FPP results in several molecular and cellular effects. It attenuates platelet aggregation, which can influence blood clotting . It also regulates adipocyte function, potentially affecting fat storage and metabolism . Additionally, FPP is a promiscuous ligand for a subset of nuclear receptors due to its flexible hydrocarbon chain that enables different conformations .
Biochemical Analysis
Biochemical Properties
Farnesyl Pyrophosphate (ammonium salt) is synthesized from isopentenyl pyrophosphate and dimethylallyl pyrophosphate through a series of enzymatic reactions . It interacts with several enzymes, proteins, and other biomolecules. For instance, it serves as a donor in post-translational isoprenylation of proteins . It is also used for prenylation of several low molecular mass G proteins, including Ras .
Cellular Effects
Farnesyl Pyrophosphate (ammonium salt) has significant effects on various types of cells and cellular processes. It is essential for cell survival and plays a role in cell signaling in the mevalonate pathway . It influences cell function by regulating cholesterol homeostasis and has been shown to regulate adipocyte function as an endogenous PPARγ agonist .
Molecular Mechanism
The molecular mechanism of Farnesyl Pyrophosphate (ammonium salt) involves its interactions at the molecular level. It serves as a donor in post-translational isoprenylation of proteins . It has been identified as an antagonist of P2Y12 receptors, attenuating platelet aggregation . Additionally, because of a flexible hydrocarbon chain that enables different conformations, it is a promiscuous ligand for a subset of nuclear receptors .
Metabolic Pathways
Farnesyl Pyrophosphate (ammonium salt) is involved in the mevalonate pathway . It is a precursor for the biosynthesis of cholesterol, ubiquinone, and dolicol
properties
| { "Design of the Synthesis Pathway": "The synthesis of Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Triazane", "Phosphorus pentoxide", "3,7,11-trimethyldodeca-2,6,10-trien-1-ol", "Sodium hydroxide", "Chlorine gas", "Methanol", "Diethyl ether" ], "Reaction": [ "The first step involves the reaction of triazane with phosphorus pentoxide in the presence of sodium hydroxide to form triazanium phosphate.", "Triazanium phosphate is then reacted with 3,7,11-trimethyldodeca-2,6,10-trien-1-ol in methanol to form the corresponding phosphorylated alcohol.", "The phosphorylated alcohol is then oxidized with chlorine gas in the presence of methanol to form the corresponding phosphorylated aldehyde.", "The phosphorylated aldehyde is then reacted with triazane in diethyl ether to form the final product, Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate." ] } | |
CAS RN |
116057-57-9 |
Molecular Formula |
C15H31NO7P2 |
Molecular Weight |
399.36 g/mol |
IUPAC Name |
azane;phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2.H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);1H3/b14-9+,15-11+; |
InChI Key |
CPYJTMLHKIWGDF-NDHHSALASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C.N |
SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C.N |
Appearance |
Assay:≥95%A solution in methanol:ammonium hydroxide (70:30) |
synonyms |
Diphosphoric Acid P-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl] Ester Ammonium Salt; (E,E)-Diphosphoric Acid Mono(3,7,11-trimethyl-2,6,10-dodecatrienyl) Ester Triammonium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was Farnesyl Pyrophosphate Triammonium Salt used in this study on potential antimalarial drugs?
A1: Farnesyl Pyrophosphate Triammonium Salt ([3H]FPP) served as a radiolabeled precursor to track the biosynthesis of isoprenoids in the Plasmodium falciparum parasite. The researchers aimed to determine if certain terpenes, proposed as potential antimalarial drugs, could inhibit this biosynthetic pathway. By using [3H]FPP, they could measure the incorporation of the radiolabel into downstream isoprenoid products and assess the impact of the terpenes on this process []. This approach helped to identify specific points of inhibition within the isoprenoid pathway, providing insights into the mechanism of action of these potential antimalarial compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



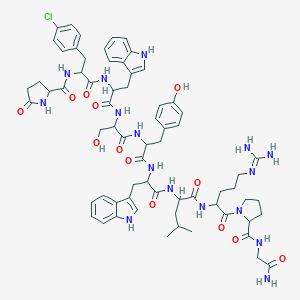
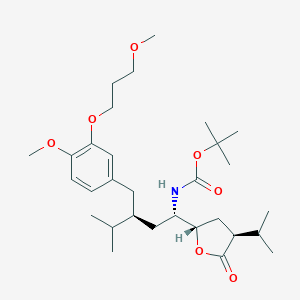

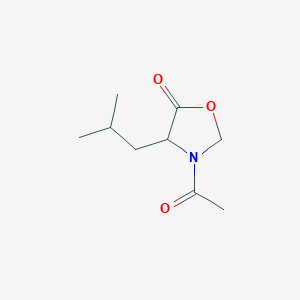

![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)

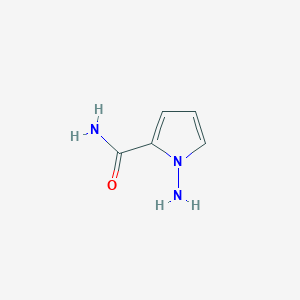
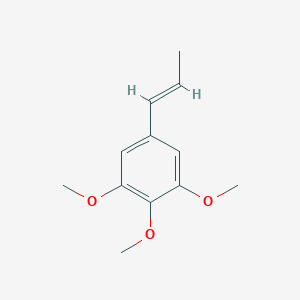
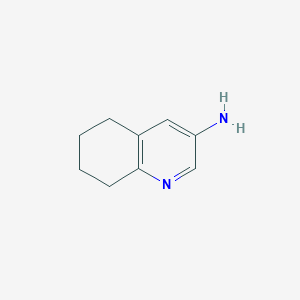
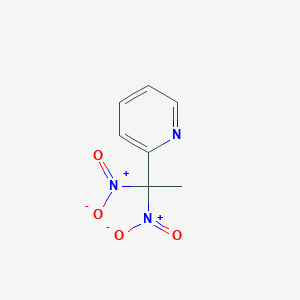
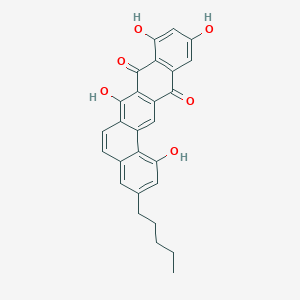
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)
![3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B132652.png)